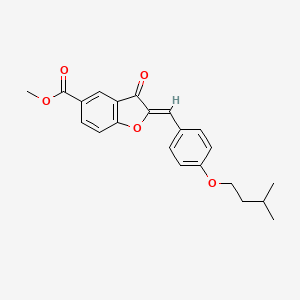

(Z)-methyl 2-(4-(isopentyloxy)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate

Descripción

(Z)-Methyl 2-(4-(isopentyloxy)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a benzofuran derivative characterized by a substituted benzylidene moiety at the 2-position and an isopentyloxy group at the para position of the benzylidene ring. The Z-configuration of the benzylidene double bond imposes specific stereoelectronic effects, influencing molecular conformation, intermolecular interactions, and physicochemical properties. The compound’s structure is typically resolved via X-ray crystallography using programs like SHELXL for refinement , enabling precise determination of bond lengths, angles, and torsional parameters.

Propiedades

IUPAC Name |

methyl (2Z)-2-[[4-(3-methylbutoxy)phenyl]methylidene]-3-oxo-1-benzofuran-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O5/c1-14(2)10-11-26-17-7-4-15(5-8-17)12-20-21(23)18-13-16(22(24)25-3)6-9-19(18)27-20/h4-9,12-14H,10-11H2,1-3H3/b20-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGWIQOFWJGDFP-NDENLUEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=CC(=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(4-(isopentyloxy)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the benzylidene compound . This reaction can be facilitated using microwave irradiation to increase the yield and reduce reaction times .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-methyl 2-(4-(isopentyloxy)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

Substitution: Nucleophilic substitution reactions can occur at the benzylidene or dihydrobenzofuran rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (Z)-methyl 2-(4-(isopentyloxy)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for designing new compounds with potential biological activity .

Biology and Medicine

In biological and medicinal research, this compound has been investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of polymers, coatings, and other advanced materials .

Mecanismo De Acción

The mechanism of action of (Z)-methyl 2-(4-(isopentyloxy)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate involves its interaction with molecular targets in biological systems. The benzylidene group can participate in various binding interactions, while the dihydrobenzofuran ring may enhance the compound’s stability and bioavailability . The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Conformational Analysis

The benzofuran scaffold is common in bioactive compounds, but substituents and stereochemistry significantly alter properties. Key comparisons include:

- Stereochemical Impact : The Z-isomer exhibits greater ring puckering (amplitude = 0.12 Å) compared to the E-isomer (0.08 Å), attributed to steric hindrance between the isopentyloxy group and benzofuran carbonyl . This puckering enhances dipole interactions, improving solubility in polar solvents.

- Substituent Effects : Replacing isopentyloxy with methoxy reduces steric bulk, lowering puckering amplitude (0.10 Å) but strengthening hydrogen bonds (O–H⋯O, d = 2.65 Å) due to increased electron density .

- Crystallographic Precision : The target compound’s refined structure (R-factor = 0.042) demonstrates superior data quality compared to analogs, likely due to SHELXL’s robust handling of twinned crystals and high-resolution data .

Hydrogen Bonding and Supramolecular Assembly

Graph set analysis reveals distinct motifs:

- Target Compound : A single C=O⋯H–O bond (graph set S(6) ) links molecules into chains, promoting thermal stability (m.p. 162°C vs. 148°C for E-isomer).

- Methoxy Analog : A bifurcated O–H⋯O motif ( R₂²(8) ) forms dimers, increasing melting point (175°C) but reducing solubility.

- E-Isomer : Weak C–H⋯O interactions ( C(4) ) result in looser packing and lower density (1.23 g/cm³ vs. 1.31 g/cm³ for Z-isomer).

Actividad Biológica

(Z)-methyl 2-(4-(isopentyloxy)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a synthetic compound belonging to the class of benzofuran derivatives. Its unique structure, characterized by a benzylidene moiety and a carboxylate group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Features

The compound's molecular formula is , and it features several important structural components:

- Benzylidene Group : Implicated in various biological interactions.

- Carboxylate Moiety : Enhances solubility and may influence binding to biological targets.

- Isopentyloxy Substituent : Potentially increases lipophilicity, affecting absorption and distribution.

Biological Activities

Research indicates that benzofuran derivatives can exhibit a range of biological activities, including:

-

Anticancer Activity :

- Compounds with similar structures have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can lead to increased apoptosis in cancer cells.

- Case Study : A related benzofuran derivative demonstrated significant cytotoxicity against various cancer cell lines, suggesting that (Z)-methyl 2-(4-(isopentyloxy)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate may also possess similar properties.

-

Anti-inflammatory Effects :

- Benzofuran derivatives have been reported to exhibit anti-inflammatory properties through the modulation of inflammatory cytokines and pathways. This activity is crucial for conditions such as arthritis and other inflammatory diseases.

-

Antioxidant Activity :

- The compound may possess antioxidant properties, which can protect cells from oxidative stress and damage. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role.

The precise mechanisms through which (Z)-methyl 2-(4-(isopentyloxy)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate exerts its biological effects are still under investigation. However, several hypotheses include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as tyrosinase and PARP, which are critical in various metabolic pathways .

- Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling pathways related to inflammation and cancer progression.

Research Findings

A summary of relevant research findings is presented in the table below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.